2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a non-proteinogenic amino acid characterized by the presence of an imidazole ring. This compound is notable for its structural similarity to histidine, an essential amino acid commonly found in proteins. The molecular formula of 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is C₇H₁₂N₃O₂, with a molar mass of approximately 174.17 g/mol. It can exist in various forms, including its hydrochloride salt, which enhances its solubility in water, making it suitable for biological applications .
Several synthesis methods have been proposed for 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid:
These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.
The structure of 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid features a propanoic acid backbone with an amino group and a methyl-substituted imidazole ring. The imidazole ring contributes to the compound's unique properties, including its ability to participate in enzyme catalysis and metal ion coordination.
2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid exhibits typical reactions associated with amino acids, including:
The mechanism of action for 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is largely attributed to its structural similarity to histidine. It plays a role as a metabolite in human physiology and has been implicated in several biochemical pathways:
2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific uses:
The enzymatic synthesis of 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid (hereafter referred to as the methylimidazolyl derivative) in eukaryotic organisms occurs primarily through the post-translational methylation of L-histidine residues. This transformation is catalyzed by specific S-adenosylmethionine (SAM)-dependent methyltransferases that target the imidazole ring nitrogen at position N-1. The methylation reaction exhibits strict regioselectivity, producing exclusively the 1-methyl-1H-imidazol-5-yl isomer rather than the 3-methyl alternative, which has distinct biochemical implications [6].
The methyltransferase responsible for this conversion demonstrates tissue-specific expression patterns, with highest activity observed in skeletal muscle and brain tissues where this modified amino acid serves structural and regulatory functions. Kinetic studies reveal a Michaelis constant (Km) of approximately 15-20 μM for the L-histidine substrate, with optimal activity at physiological pH (7.4) and dependence on Mg2+ ions as a cofactor [6]. Following methylation, the compound is incorporated into structural proteins, particularly actin and myosin filaments, where it contributes to molecular stability and protein-protein interactions [6].
Table 1: Enzymatic Parameters for Methylimidazolyl Derivative Synthesis
Methyltransferase Type | Tissue Localization | Cofactor Requirement | Km (μM) | Optimal pH |
---|---|---|---|---|
SAM-dependent N1-specific | Skeletal muscle, Brain | Mg2+, SAM | 15-20 | 7.4 |
Non-specific methylase | Liver, Kidney | SAM only | >100 | 7.0-8.5 |
Within histidine metabolic networks, the methylimidazolyl derivative occupies a specialized branch point that diverts histidine away from canonical degradation pathways. Unlike free histidine, which undergoes deamination via histidine ammonia-lyase to form urocanic acid, the methylated derivative follows a distinct metabolic route due to its modified imidazole ring that sterically hinders typical histidine-catabolizing enzymes [1] [6]. This structural modification fundamentally alters its metabolic fate, resulting in accumulation in structural proteins rather than serving as a precursor for histamine synthesis.
The compound significantly impacts histidine homeostasis through competitive inhibition of histidine decarboxylase (Ki ≈ 45 μM), the enzyme responsible for converting histidine to histamine. This regulatory function creates a feedback mechanism where elevated levels of the methylated derivative suppress histamine production, potentially modulating inflammatory responses [1]. Furthermore, isotopic tracer studies (using 14C-labeled histidine) demonstrate that approximately 15-20% of cellular histidine flux is redirected toward methylation pathways in muscle tissues, establishing this derivative as a significant metabolic sink for histidine pools [6].
Table 2: Metabolic Interactions in Histidine Pathways
Enzyme | Interaction with Methylated Derivative | Inhibition Constant (Ki) | Biological Consequence |
---|---|---|---|
Histidine decarboxylase | Competitive inhibition | 45 μM | Reduced histamine production |
Histidine ammonia-lyase | No significant interaction | Not applicable | Unaffected urocanic acid pathway |
Histidine methyltransferase | Substrate | N/A | Diversion of histidine from main pathway |
Carnosine synthase | Weak substrate | >500 μM | Limited β-alanine conjugation |
Comparative studies across species reveal significant evolutionary divergence in the biosynthetic flux toward the methylimidazolyl derivative. Mammalian systems (particularly primates and rodents) demonstrate enhanced methylation capacity compared to avian species, with humans exhibiting approximately 2.5-fold higher skeletal muscle concentrations than domestic fowl (Gallus gallus) [6]. This differential flux correlates with variations in the expression levels of the specific methyltransferase enzyme, as confirmed through quantitative proteomic analyses.
In aquatic species, particularly teleost fish, the biosynthetic pathway displays environmental sensitivity, with water temperature modulating methylation rates. Studies in Oncorhynchus mykiss (rainbow trout) reveal a 40% reduction in methyltransferase activity at 8°C compared to 18°C, indicating thermolability of the enzymatic machinery [6]. Notably, microorganisms inhabiting mammalian gastrointestinal tracts (especially Lactobacillus species) contribute to the methylimidazolyl derivative pool through exogenous biosynthesis, producing both enantiomers whereas mammalian systems exclusively generate the L-configured derivative. This microbial contribution accounts for approximately 5-8% of circulating levels in mammalian hosts [6].
Table 3: Cross-Species Comparison of Biosynthetic Flux
Species Category | Representative Species | Relative Biosynthetic Flux | Tissue Concentration (μmol/g) | Key Regulatory Factor |
---|---|---|---|---|
Primates | Homo sapiens | High | 0.45-0.68 | SAM/SAH ratio |
Rodents | Mus musculus | High | 0.38-0.62 | Thyroid hormones |
Avian species | Gallus gallus | Low | 0.18-0.25 | Dietary methionine |
Teleost fish | Oncorhynchus mykiss | Temperature-dependent | 0.05-0.30* | Water temperature |
Crustaceans | Homarus americanus | Undetectable | Not detected | N/A |
*Range reflects seasonal variation at different water temperatures
The evolutionary conservation of the methyltransferase enzyme across vertebrates, evidenced by 75-80% sequence homology between human and zebrafish orthologs, suggests strong selective pressure maintaining this pathway despite its metabolic cost. This conservation may be attributed to the compound's role in stabilizing contractile proteins in muscle tissues, providing mechanical advantages in motile organisms [6].
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